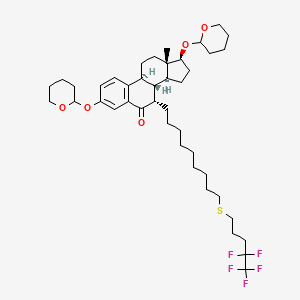

![molecular formula C19H22FNO3S B589052 (2Z)-{1-[2-Cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4-(methylsulfanyl)piperidin-3-ylidene}acetic acid CAS No. 916599-27-4](/img/structure/B589052.png)

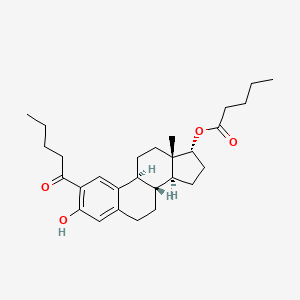

(2Z)-{1-[2-Cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4-(methylsulfanyl)piperidin-3-ylidene}acetic acid

Descripción general

Descripción

(2Z)-{1-[2-Cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4-(methylsulfanyl)piperidin-3-ylidene}acetic acid, also known as this compound, is a useful research compound. Its molecular formula is C19H22FNO3S and its molecular weight is 363.447. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Synthesis and Evaluation in Ligand Binding

The synthesis and evaluation of compounds containing arylcycloalkylamine structures, such as the one described, have been explored for their binding affinity and selectivity towards D2-like receptors. Arylcycloalkylamines, including phenyl piperidines and piperazines, with arylalkyl substituents, demonstrate improved potency and selectivity in binding to D2-like receptors. These compounds, which include fluorobutyrophenones and azaindoles as pharmacophoric groups, contribute to the selectivity and potency towards these receptors. This exploration is pivotal in the development of new antipsychotic agents, highlighting the potential therapeutic applications of these synthesized compounds in treating psychiatric disorders (Sikazwe et al., 2009).

Nucleophilic Aromatic Substitution and Synthetic Applications

The compound's chemical structure suggests potential reactivity typical of nucleophilic aromatic substitution reactions, as indicated by research into similar structures. These reactions play a crucial role in synthesizing various aromatic compounds, including those with applications in pharmaceuticals and materials science. Studies focusing on nucleophilic substitution of nitro-groups in aromatic compounds provide insights into the synthetic versatility and potential applications of such chemical frameworks in producing high-value chemical products (Pietra & Vitali, 1972).

Anticarcinogenicity of Organotin(IV) Complexes

Research into organotin(IV) complexes, which could be structurally or functionally related to the given compound, reveals significant anticarcinogenic and toxic properties. These studies are crucial for understanding the biological activity of such compounds, with implications for developing new cancer therapies. Organotin(IV) complexes, through their stable ligand-Sn bonds, exhibit high cytotoxic activity against various cancer cell lines, suggesting the potential biomedical applications of compounds with similar chemical characteristics (Ali et al., 2018).

Fluorescent Chemosensors

The compound's structure, featuring specific functional groups, suggests potential applications in developing fluorescent chemosensors. These chemosensors can detect a variety of analytes, including metal ions and neutral molecules, due to their high selectivity and sensitivity. Research into compounds based on similar structural frameworks highlights the possibility of using such molecules in environmental monitoring, biomedical diagnostics, and the development of new sensory technologies (Roy, 2021).

Mecanismo De Acción

Target of Action

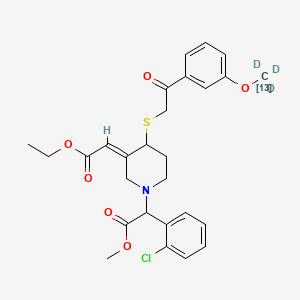

R-106583, also known as the active metabolite of Prasugrel, primarily targets the P2Y12 type ADP receptors on platelets . These receptors play a crucial role in platelet activation and aggregation, which are key processes in blood clot formation .

Mode of Action

R-106583 acts by irreversibly binding to the P2Y12 type ADP receptors on platelets . This binding prevents the activation of the glycoprotein GPIIb/IIIa receptor complex . As a result, it inhibits ADP-mediated platelet activation and aggregation .

Biochemical Pathways

The biochemical pathway of R-106583 involves a two-step enzymatic conversion. The first step is an esterase-catalyzed hydrolysis of Prasugrel to a thiolactone metabolite . The second step involves the opening of the thiolactone ring , which is either a P450- and NADPH-dependent redox bioactivation leading to R-138727, or a hydrolysis leading to an isomer of R-138727 .

Pharmacokinetics

Prasugrel is rapidly absorbed and extensively metabolized in humans. The metabolism involves hydrolysis to a thiolactone, followed by ring opening to form R-138727, which is further metabolized by S-methylation and conjugation with cysteine . Approximately 70% of the dose is excreted in the urine and 25% in the feces . A three-compartment model with zero-order absorption, proportional between-patient variability on apparent clearance of the active metabolite, and proportional residual error was selected as the structural model for Prasugrel active metabolite .

Result of Action

The result of R-106583’s action is the reduction of platelet activation and aggregation . This leads to a decrease in the risk of thrombotic cardiovascular events in patients with conditions such as unstable angina or non-ST-elevation myocardial infarction (NSTEMI), and in patients with ST-elevation myocardial infarction (STEMI) when managed with either primary or delayed percutaneous coronary intervention (PCI) .

Action Environment

The action of R-106583 can be influenced by environmental factors. For instance, the presence of proton pump inhibitors (PPIs) , which elevate stomach pH, can affect the solubility of Prasugrel and thus its bioavailability . Additionally, the conversion of Prasugrel HCl to Prasugrel base during manufacturing or storage can impact its bioavailability, especially in subjects taking PPIs .

Análisis Bioquímico

Biochemical Properties

R-106583 is formed through the metabolic process of Prasugrel . It is one of the four stereoisomers of the active metabolite of Prasugrel . The formation of R-106583 from Prasugrel was found to be stereoselective, where 84% of R-106583 was present as RS and RR, the two most pharmacologically potent isomers .

Cellular Effects

The cellular effects of R-106583 are primarily related to its role as an inhibitor of platelet activation and aggregation . It specifically and irreversibly antagonizes the P2Y12 class of adenosine diphosphate (ADP) receptors on platelets .

Molecular Mechanism

The molecular mechanism of action of R-106583 involves its binding to the P2Y12 receptor on platelets, leading to inhibition of ADP-mediated platelet activation and aggregation . This action is irreversible, making R-106583 a potent antiplatelet agent .

Metabolic Pathways

R-106583 is involved in the metabolic pathways of Prasugrel . Prasugrel is metabolized in vivo to form R-106583 . The metabolic formation of R-106583 from Prasugrel was found to be stereoselective .

Propiedades

IUPAC Name |

(2Z)-2-[1-[2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4-methylsulfanylpiperidin-3-ylidene]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22FNO3S/c1-25-16-8-9-21(11-13(16)10-17(22)23)18(19(24)12-6-7-12)14-4-2-3-5-15(14)20/h2-5,10,12,16,18H,6-9,11H2,1H3,(H,22,23)/b13-10- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUMYYIQRSCXALD-RAXLEYEMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1CCN(CC1=CC(=O)O)C(C2=CC=CC=C2F)C(=O)C3CC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CSC\1CCN(C/C1=C/C(=O)O)C(C2=CC=CC=C2F)C(=O)C3CC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22FNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70740784 | |

| Record name | (2Z)-{1-[2-Cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4-(methylsulfanyl)piperidin-3-ylidene}acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70740784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

363.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

916599-27-4 | |

| Record name | (2Z)-{1-[2-Cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4-(methylsulfanyl)piperidin-3-ylidene}acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70740784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

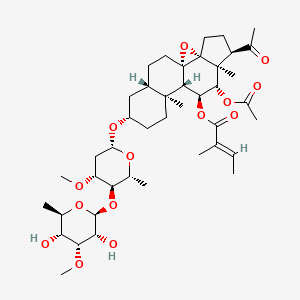

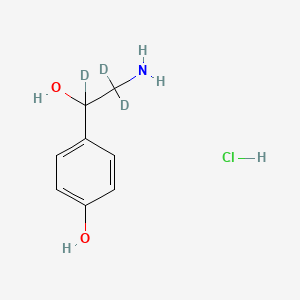

![4-[2-(Butanoyloxy)propyl]benzoic acid](/img/structure/B588973.png)

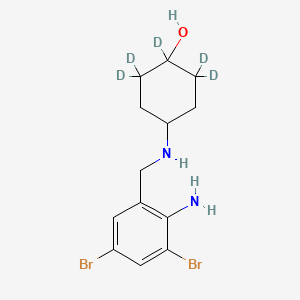

![[(6R,8R,9S,13S,14S,17S)-3,6-Dihydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] pentanoate](/img/structure/B588974.png)